molecular formula C9H15N3 B13314671 [(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine

[(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine

Cat. No.: B13314671
M. Wt: 165.24 g/mol
InChI Key: FQDPCNZRMONIFB-UHFFFAOYSA-N
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Description

(4-Ethyl-6-methylpyrimidin-2-yl)methylamine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-6-methylpyrimidin-2-yl)methylamine typically involves the reaction of 4-ethyl-6-methylpyrimidine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of (4-Ethyl-6-methylpyrimidin-2-yl)methylamine may involve more efficient and cost-effective methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-6-methylpyrimidin-2-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethyl-6-methylpyrimidin-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethyl-6-methylpyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine
  • 2-aminopyrimidine derivatives
  • 4- (4-Chlorophenyl)-6-methylpyrimidin-2-amine

Uniqueness

(4-Ethyl-6-methylpyrimidin-2-yl)methylamine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and in medicinal chemistry .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(4-ethyl-6-methylpyrimidin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C9H15N3/c1-4-8-5-7(2)11-9(12-8)6-10-3/h5,10H,4,6H2,1-3H3

InChI Key

FQDPCNZRMONIFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1)C)CNC

Origin of Product

United States

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